REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6](O)[C:7]([O:9]CC)=[O:8].C[C:14](C)(C)[C:15]([O-])([O-:17])[O-:16].C(O)(=O)CCCCC.[OH-].[Na+]>C1C2C(CCCC2)CCC1.CO>[C:7]([CH2:6][C:2]1[O:1][CH:5]=[CH:4][C:3]=1[CH2:14][C:15]([OH:17])=[O:16])([OH:9])=[O:8] |f:3.4|
|
Name
|
|
Quantity
|
11.05 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(C(=O)OCC)O
|
Name
|
trimethylorthoacetate
|
Quantity
|
29.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C([O-])([O-])[O-])(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)O
|
Name
|
|
Quantity
|
195 mL
|
Type
|
solvent
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
diester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methanol
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
CUSTOM
|
Details
|
The methanol is removed
|
Type
|
CUSTOM
|
Details
|
the crude reaction
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC=1OC=CC1CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |